molecular formula C20H23N3O4S2 B6559757 N-methyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893094-29-6

N-methyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Cat. No. B6559757
CAS RN: 893094-29-6
M. Wt: 433.5 g/mol
InChI Key: WUPVMYGYDYUPBO-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . Pyrrolidine is a common scaffold in medicinal chemistry and is used to create compounds for the treatment of various diseases . The compound also contains a thiophene ring, which is a five-membered ring with sulfur as one of the members . Thiophene derivatives have a variety of properties and applications, including use in industrial chemistry and material science .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through ring construction from different cyclic or acyclic precursors, or through functionalization of preformed pyrrolidine rings . The synthesis of thiophene derivatives can be achieved through various methods, including the Gewald reaction, the Paal–Knorr synthesis, the Fiesselmann synthesis, and the Hinsberg synthesis .


Molecular Structure Analysis

The molecular structure of the compound would likely be complex due to the presence of the pyrrolidine and thiophene rings, as well as the various substituents. The structure would likely be non-planar due to the presence of the rings .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and would depend on the specific conditions and reagents used. Pyrrolidine and thiophene rings can undergo a variety of reactions, including ring-opening reactions, substitution reactions, and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. In general, pyrrolidine and thiophene derivatives are likely to be soluble in common organic solvents .

Scientific Research Applications

Photovoltaics

Interestingly, N-methyl-2-pyrrolidone (NMP), a related compound, has been used as an efficiency and stability additive in perovskite solar cells (PSCs) . The addition of NMP precursor solution enhances device performance and stability.

Polymer Solvency

Due to its excellent solvency properties, NMP dissolves a wide range of polymers . This property makes it valuable in polymer processing and formulation.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Pyrrolidine derivatives have been found to have a variety of biological activities, including antibacterial activity . Thiophene derivatives have also been found to have a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. In general, care should be taken when handling pyrrolidine and thiophene derivatives due to their potential biological activity .

Future Directions

Future research could focus on further exploring the biological activity of this compound and developing new synthetic methods for its preparation. The pyrrolidine and thiophene scaffolds offer a wide range of possibilities for structural modification, which could lead to the discovery of new biologically active compounds .

properties

IUPAC Name

N-methyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S2/c1-21-19(25)17-15-5-4-6-16(15)28-20(17)22-18(24)13-7-9-14(10-8-13)29(26,27)23-11-2-3-12-23/h7-10H,2-6,11-12H2,1H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPVMYGYDYUPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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